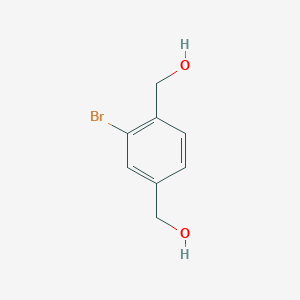
(2-Bromo-1,4-phenylene)dimethanol
Cat. No. B8218206
M. Wt: 217.06 g/mol
InChI Key: KYBPOEADFKOHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07230023B2
Procedure details


Crushed calcium chloride (14.55 g, 131.1 mmol) was added over a period of 20 minutes to a solution of sodium borohydride (6.61 g, 174.8 mmol) in ethanol (150 ml) with stirring at 0° C., and then a solution of dimethyl 2-bromoterephthalate (described in J. Med. Chem., 13, 1235 (1970); 11.94 g, 43.7 mmol) in ethanol (20 ml) was added thereto. After the mixture was stirred at the same temperature for 30 minutes, sodium borohydride (5.3 g, 140 mmol) and calcium chloride (1 g, 9.0 mmol) were further added thereto. The resulting mixture was stirred for 40 minutes, and a 2N aqueous solution of hydrochloric acid (250 ml) was added thereto. The product was extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous solution of sodium chloride. The extract was concentrated under reduced pressure, and a solid residue was obtained. The residue was washed with a small amount of ethyl acetate to afford the title compound (7.98 g, 84% yield) as a colorless solid (mp. title compound (7.98 g, 84% yield) as a colorless solid (mp. 104° C.)







[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[Br:6][C:7]1[CH:16]=[C:15]([C:17](OC)=[O:18])[CH:14]=[CH:13][C:8]=1[C:9](OC)=[O:10].Cl>C(O)C>[Br:6][C:7]1[CH:16]=[C:15]([CH2:17][OH:18])[CH:14]=[CH:13][C:8]=1[CH2:9][OH:10] |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.55 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
6.61 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
11.94 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Step Five
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the mixture was stirred at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 40 minutes
|
|
Duration
|
40 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with a saturated aqueous solution of sodium chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid residue was obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with a small amount of ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC(=C1)CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.98 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
